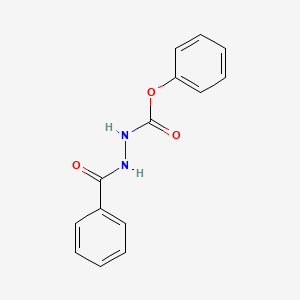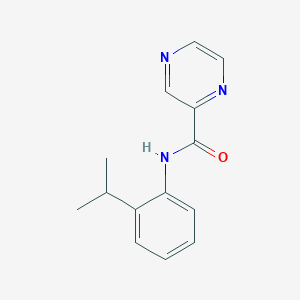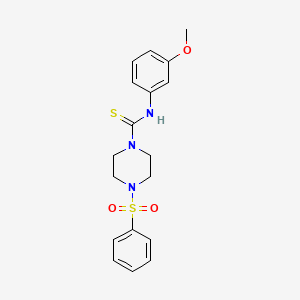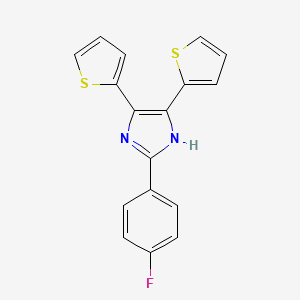
phenyl 2-benzoylhydrazinecarboxylate
Übersicht
Beschreibung
Phenyl 2-benzoylhydrazinecarboxylate, also known as PBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBH is a hydrazine derivative that is widely used in organic synthesis and has shown promising results in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Phenyl 2-benzoylhydrazinecarboxylate derivatives, specifically pyrazoline derivatives, have been studied for their anti-inflammatory and analgesic properties. For instance, certain pyrazoline compounds demonstrated more potent anti-inflammatory and analgesic activity than standard drugs, along with a lower ulcerogenic index (Amir, Kumar, & Khan, 2008).
Molecular Structure Analysis
- The molecular structure of compounds related to phenyl 2-benzoylhydrazinecarboxylate, such as 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, has been analyzed using techniques like IR, NMR, X-ray diffraction, and computational methods. These studies provide insights into the compound's geometry and electronic properties, aiding in the development of new materials and drugs (Demir, Dinçer, Korkusuz, & Yıldırım, 2010).
Synthesis of Novel Derivatives
- Research has focused on synthesizing new derivatives of phenyl 2-benzoylhydrazinecarboxylate for various biological evaluations. For example, quinazolin-4(3H)-ones derivatives have been synthesized and assessed for their anticonvulsant properties (Gupta et al., 2013).
Antibacterial Applications
- Some derivatives of phenyl 2-benzoylhydrazinecarboxylate have been explored for their antibacterial activity. Studies have shown that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents (Salih, 2008).
Radical Arylation Reactions
- The compound has been utilized in radical arylation reactions, showcasing its potential in organic synthesis. These reactions are important for creating substituted biphenyls and other complex organic structures, contributing to the advancement of organic chemistry and material science (Jasch, Scheumann, & Heinrich, 2012).
Synthesis of Complex Molecular Structures
- Research has also delved into the synthesis of complex molecular structures such as benzimidazoles and benzothiazoles, utilizing phenyl 2-benzoylhydrazinecarboxylate derivatives. These studies aid in the creation of new compounds with potential applications in various fields, including pharmaceuticals (Naresh, Kant, & Narender, 2014).
Antioxidant and Anti-Inflammatory Activity
- Derivatives of phenyl 2-benzoylhydrazinecarboxylate have been synthesized and evaluated for their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. These studies are crucial for identifying new therapeutic agents (Debnath & Manjunath, 2011).
Eigenschaften
IUPAC Name |
phenyl N-benzamidocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(11-7-3-1-4-8-11)15-16-14(18)19-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFVUGJXOSYCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-benzamidocarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)


![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)
